2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-((1-(4-ETHOXY-PH)-1H-TETRAAZOL-5-YL)THIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a tetraazole ring, an ethoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ETHOXY-PH)-1H-TETRAAZOL-5-YL)THIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE typically involves multiple steps, starting with the preparation of the tetraazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxy group is introduced via an etherification reaction, while the trifluoromethyl group is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ETHOXY-PH)-1H-TETRAAZOL-5-YL)THIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-((1-(4-ETHOXY-PH)-1H-TETRAAZOL-5-YL)THIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((1-(4-ETHOXY-PH)-1H-TETRAAZOL-5-YL)THIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE involves its interaction with specific molecular targets. The tetraazole ring and trifluoromethyl group play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(4-ETHOXY-PH)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-F-PH)ETHANONE
- 3-(4-ETHOXY-PH)-5-(3-METHYL-THIOPHEN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE
Uniqueness
What sets 2-((1-(4-ETHOXY-PH)-1H-TETRAAZOL-5-YL)THIO)-N-(3-(TRIFLUOROMETHYL)PH)ACETAMIDE apart is its combination of a tetraazole ring, an ethoxy group, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16F3N5O2S |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H16F3N5O2S/c1-2-28-15-8-6-14(7-9-15)26-17(23-24-25-26)29-11-16(27)22-13-5-3-4-12(10-13)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,27) |
InChI Key |
CWODUYYUWHZKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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